molecular formula C13H14ClNO B1393302 4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole CAS No. 1280575-18-9

4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole

Cat. No. B1393302
CAS RN: 1280575-18-9
M. Wt: 235.71 g/mol
InChI Key: WSVPUYRODSRDDS-UHFFFAOYSA-N
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Description

“4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole” is an organic compound. It is commonly used in proteomics research .


Molecular Structure Analysis

The molecular formula of “4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole” is C12H12ClNO, and its molecular weight is 221.68 g/mol . Detailed structural information such as bond types and counts wasn’t found in the available resources.

Scientific Research Applications

Synthesis and Utilization in Organic Chemistry

4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole is a versatile scaffold in synthetic organic chemistry. It has been utilized to prepare a variety of alkylamino-, alkylthio-, and alkoxy-(methyl) oxazoles, demonstrating its utility in the construction of complex molecules (Patil & Luzzio, 2016). Additionally, methods have been developed for its synthesis with high regioselectivity, indicating its importance in targeted chemical reactions (Yamane, Mitsudera, & Shundoh, 2004).

In Pharmaceutical Research

Compounds containing the 4-(chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole moiety have been explored for their potential in pharmaceutical applications. For instance, they have been studied for their anticancer and antimicrobial properties, showcasing their potential in the development of new therapeutic agents (Katariya, Vennapu, & Shah, 2021).

Nonlinear Optical Properties

The nonlinear optical properties of oxazole derivatives have been investigated. Compounds with the oxazole ring, such as 4-substituted arylidene oxazolones, have shown potential in applications related to photonics and materials science (Murthy et al., 2013).

Material Science and Photophysical Studies

Oxazole derivatives, including those with the 4-(chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole structure, are being studied for their photophysical properties. Such research is crucial for developing new materials with specific optical and electronic characteristics (Lopes et al., 2011).

properties

IUPAC Name

4-(chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO/c1-8-4-5-11(9(2)6-8)13-15-12(7-14)10(3)16-13/h4-6H,7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSVPUYRODSRDDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=NC(=C(O2)C)CCl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Chloromethyl)-2-(2,4-dimethylphenyl)-5-methyl-1,3-oxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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